3,3-Bis(trifluoromethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-2-13-3-4/h13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOJRWTDVMESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Bis Trifluoromethyl Pyrrolidine and Its Analogs
Strategies for Introducing Bis(trifluoromethyl) Groups into Pyrrolidine (B122466) Systems
De Novo Cyclization Approaches to 3,3-Bis(trifluoromethyl)pyrrolidines
De novo synthesis offers a powerful route to complex pyrrolidine structures by assembling the ring from simpler, acyclic starting materials. A notable approach involves a formal (3 + 2)-annulation strategy. This method begins with the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. This initial step establishes the carbon framework and key stereocenters. Subsequent diastereoselective reductive cyclization of the Michael adduct yields the desired trisubstituted 2-trifluoromethyl pyrrolidines. nih.gov This method provides a rapid increase in molecular complexity from simple precursors. nih.gov
Another innovative de novo approach is the photo-promoted ring contraction of pyridines using silylborane. This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to form 2-azabicyclo[3.1.0]hex-3-ene derivatives. These bicyclic compounds serve as versatile synthons for a variety of functionalized pyrrolidines. osaka-u.ac.jp
Functionalization of Existing Pyrrolidine Ring Systems for Trifluoromethylation
While less common for the direct synthesis of 3,3-bis(trifluoromethyl)pyrrolidine, methods for introducing trifluoromethyl groups onto an existing pyrrolidine scaffold are crucial for creating a diverse range of fluorinated analogs. One such method involves the cascade oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles with AgSCF3. This process leads to the formation of novel bis(trifluoromethylthiolated) or trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. nih.gov
Cycloaddition Reactions in the Synthesis of Trifluoromethylated Pyrrolidines
Cycloaddition reactions, particularly [3+2] cycloadditions, are among the most efficient and versatile methods for constructing five-membered heterocyclic rings like pyrrolidines. acs.orgunife.it These reactions allow for the creation of multiple stereocenters in a single, atom-economical step. acs.orgunife.it
1,3-Dipolar Cycloaddition of Azomethine Ylides to Construct Trifluoromethylated Pyrrolidines
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone of pyrrolidine synthesis. acs.orgrsc.org This reaction's power lies in its ability to generate complex pyrrolidines with high regio- and stereoselectivity. acs.orgnih.gov The development of catalytic asymmetric versions of this reaction has further expanded its utility, providing access to enantioenriched trifluoromethylated pyrrolidines. rsc.orgresearchgate.net
A variety of metal catalysts, especially copper(I) complexes, have proven effective in promoting these cycloadditions with high efficiency and stereocontrol. rsc.orgresearchgate.netnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, sometimes allowing for stereodivergent synthesis where different stereoisomers can be obtained from the same starting materials. rsc.org
| Catalyst System | Dipolarophile | Key Features | Reference |
| Cu(I)/P,S-ligands | β-CF3-β-disubstituted nitroalkenes | High diastereoselectivity and excellent enantioselectivity for pyrrolidines with a CF3-containing quaternary stereocenter. researchgate.net | researchgate.net |
| Cu(I)/Si-FOXAP | β-CF3-β-disubstituted nitroalkenes | Provides access to optically active trifluoromethylated pyrrolidines with a quaternary stereocenter. researchgate.net | researchgate.net |
| Cu(I)/TF-BiphamPhos | tert-butyl-2-(trifluoromethyl)acrylate | Good diastereoselectivity and enantioselectivity for the synthesis of trifluoromethylated pyrrolidines with a quaternary stereocenter. researchgate.net | researchgate.net |
| AgOAc (stoichiometric) | trans-trifluorocrotonate | Highly endo-selective synthesis of trifluoromethylated pyrrolidines. rsc.org | rsc.org |
Azomethine Ylides Derived from Trifluoroalanine in Pyrrolidine Synthesis
A significant advancement in this field is the use of 3,3,3-trifluoroalanine as a precursor for generating non-stabilized N-unsubstituted azomethine ylides. researchgate.netresearchgate.net These ylides are formed through a decarboxylative process and readily undergo [3+2] cycloaddition with various dipolarophiles. researchgate.netresearchgate.net This method is particularly efficient as it only produces carbon dioxide and water as stoichiometric byproducts. researchgate.netresearchgate.net The reaction of these azomethine ylides with commercially available trifluoroacetophenones provides a direct route to trifluoromethylated pyrrolidines. researchgate.netresearchgate.net
Trifluoroethylamine-Derived Ketimines in Cycloaddition Pathways to Bis(trifluoromethyl)pyrrolidines
N-2,2,2-trifluoroethylisatin ketimines are another important class of precursors for generating azomethine ylides. nih.gov These ketimines, readily prepared from the condensation of isatins and trifluoroethylamine, have been extensively used in 1,3-dipolar cycloadditions with various dipolarophiles to synthesize spirocyclic oxindoles containing a trifluoromethyl group. nih.gov
A metal-free, diastereoselective formal [3+2] cycloaddition of these ketimines with cyclopentene-1,3-diones has been developed. This reaction efficiently produces tetracyclic spirooxindoles that incorporate both pyrrolidine and cyclopentane (B165970) rings, with good yields and high diastereoselectivity. nih.gov The methodology can be extended to trifluoromethyl-substituted iminomalonates, yielding bicyclic heterocycles containing fused pyrrolidine and cyclopentane moieties. nih.gov
| Azomethine Ylide Precursor | Dipolarophile | Product | Key Features | Reference |
| N-2,2,2-trifluoroethylisatin ketimines | Cyclopentene-1,3-diones | Tetracyclic spirooxindoles | Metal-free, high yield and diastereoselectivity. nih.gov | nih.gov |
| Trifluoromethyl-substituted iminomalonate | Cyclopentene-1,3-diones | Bicyclic heterocycles with fused pyrrolidine and cyclopentane | Formal [3+2] cycloaddition, moderate yields with high diastereoselectivity. nih.gov | nih.gov |
Aziridine (B145994) and Olefin Reactants for Pyrrolidine-Fused Systems
The use of aziridines as three-membered ring precursors is a versatile strategy for the synthesis of various nitrogen-containing heterocycles, including trifluoromethylated pyrrolidines. One approach involves the ring-expansion of functionalized aziridines. For instance, the generation and subsequent alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with dihaloalkanes can be followed by a ring-expansion protocol. nih.gov This method allows for the formation of 2-CF3-pyrrolidines, as well as larger rings like piperidines and azepanes, by using various nucleophiles to trigger the ring rearrangement. nih.gov
Another strategy employs aziridines in cycloaddition reactions. The Pd-catalyzed [3+2] cycloaddition between vinylcyclopropanes and sulfamate-derived aldimines, which can be conceptually related to aziridine chemistry, provides an efficient route to sulfamate-fused pyrrolidines under mild conditions. nih.gov Furthermore, Lewis base catalysis can facilitate the hydrofluorination of aziridines to produce β-fluoroamines, which are valuable building blocks for more complex heterocyclic systems like β-fluoroamine-substituted pyrrolidines. ucla.edu The synthesis of aziridines themselves can be achieved through methods such as the copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes, which provides direct access to aziridines with multiple chiral centers. rsc.org
[3+2] Annulation Strategies for Trifluoromethylated Pyrrolidine Scaffolds
The [3+2] cycloaddition, or annulation, is a powerful and widely employed method for constructing five-membered rings, including the pyrrolidine scaffold. A prominent approach is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.orgresearchgate.net These ylides, often generated in situ, react with trifluoromethyl-substituted alkenes to produce trifluoromethylated pyrrolidines. acs.org This method is particularly valuable for creating optically active products, especially 3-trifluoromethylated proline derivatives. acs.orgnih.gov
Various catalytic systems have been developed to enhance the efficiency and selectivity of these reactions. Iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from amides and lactams allows for their subsequent [3+2] cycloaddition with conjugated alkenes, affording a wide range of highly substituted pyrrolidines. acs.org Similarly, Pd-catalyzed [3+2] cycloaddition of N-sulfonyl cyclic ketimines with trimethylenemethanes (TMM) yields N-fused pyrrolidines that contain a quaternary carbon center. nih.gov
Domino reactions that incorporate a [3+2] cycloaddition step offer a streamlined approach to complex pyrrolidine structures. An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed for the asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group and three contiguous stereocenters. rsc.org This one-pot protocol proceeds with high yields and excellent stereoselectivities using a simple secondary amine catalyst. rsc.org
Table 1: Examples of [3+2] Annulation Strategies for Trifluoromethylated Pyrrolidines
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Azomethine ylides + CF3-substituted alkenes | Varies | 3-Trifluoromethylated proline derivatives | nih.gov, acs.org |
| N-sulfonyl cyclic ketimines + Trimethylenemethane (TMM) | Pd2(dba)3 / Ligand | N-fused pyrrolidines with quaternary carbon | nih.gov |
| Amides/Lactams + Conjugated alkenes | Vaska's complex [IrCl(CO)(PPh3)2] / TMDS | Highly substituted pyrrolidines | acs.org |
| Michael acceptor + Iminium ion precursor | Secondary amine | Functionalized trifluoromethylated pyrrolidines | rsc.org |
Michael Addition and Subsequent Reductive Cyclization Routes to Trifluoromethylated Pyrrolidines
A formal [3+2] annulation strategy for synthesizing trisubstituted 2-trifluoromethyl pyrrolidines involves a two-step sequence: an asymmetric Michael addition followed by a diastereoselective reductive cyclization. acs.orgnih.gov This de novo approach builds the pyrrolidine ring from simple, acyclic starting materials, rapidly generating molecular complexity. acs.org
The key first step is the direct organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.govacs.orgacs.org This reaction proceeds under mild conditions with low catalyst loadings, producing 3,4-disubstituted-5-nitro-1,1,1-trifluoromethylketones (Michael adducts) in high yields and with excellent diastereo- and enantioselectivity. acs.orgnih.gov
In the second step, the resulting Michael adducts undergo catalytic hydrogenation. nih.govacs.org This process stereoselectively reduces the nitro group to an amine, which then undergoes intramolecular cyclization to furnish the highly functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines. acs.orgnih.gov This method successfully creates three contiguous stereocenters with high levels of control. nih.govacs.org Furthermore, the Michael adducts are versatile intermediates that can be transformed into other derivatives; for example, a sodium borohydride (B1222165) reduction of the ketone can lead to the corresponding amino alcohol. nih.govacs.org
C-H Trifluoromethylation of Pyrrolidine Rings
Direct C-H trifluoromethylation represents a highly atom-economical approach to installing trifluoromethyl groups onto existing pyrrolidine scaffolds. This strategy avoids the need for pre-functionalized starting materials. One advanced method utilizes a synergetic dual photocatalysis system involving a decatungstate anion ([W10O32]4−) and copper. sciopen.com
Theoretical investigations using Density Functional Theory (DFT) have shed light on the reactivity and regioselectivity of this C(sp3)–H trifluoromethylation of pyrrolidine. sciopen.com The calculations revealed that the β-regioselective activation of the pyrrolidine ring is favored over α-regioselective activation. This preference is attributed to the reduced activity of the ortho α-C–H bond upon protonation. The study also highlighted the superior reactivity of the [W10O32]4− photocatalyst for the hydrogen atom transfer (HAT) step compared to other catalysts. sciopen.com
A linear relationship was demonstrated between the steric bulk of the protecting group on the pyrrolidine nitrogen and the selectivity for C–H bond activation. A larger protecting group enhances the preference for a single Cβ–H bond activation, providing a valuable guide for achieving high selectivity in experimental setups. sciopen.com While not specific to pyrrolidines, direct C-H trifluoromethylation of other heterocycles like glycals has also been achieved using photoredox catalysis with Umemoto's reagent as the CF3 source, further demonstrating the potential of this type of transformation. acs.org
Cyclization of N-Tosyl-α-(trifluoromethyl)homoallylamine Derivatives to Trifluoromethylated Pyrrolidines
The intramolecular cyclization of suitably functionalized amine derivatives is a cornerstone of heterocyclic synthesis. For the formation of trifluoromethylated pyrrolidines, the cyclization of precursors like N-tosyl-α-(trifluoromethyl)homoallylamine derivatives provides a direct route to the desired ring system.
A related and illustrative strategy is the oxidative cyclization of α-substituted γ–alkenyl sulfonamides, which are structurally analogous to the target homoallylamine derivatives. nih.gov In these reactions, an N-sulfonyl group protects the nitrogen, and a tethered olefin acts as the cyclization partner. The use of copper(II) carboxylate promoters, particularly copper(II) neodecanoate, facilitates the intramolecular carboamination of these unactivated olefins. nih.gov This process leads to the formation of 2,5-disubstituted pyrrolidines, often with high diastereoselectivity, favoring the cis isomer. nih.gov The reaction can be enhanced through microwave heating to reduce reaction times. This methodology showcases how a protected homoallylamine scaffold can be effectively cyclized to generate substituted pyrrolidine rings.
Synthetic Approaches to Specific Bis(trifluoromethyl)pyrrolidine Architectures
Synthesis of Spirocyclic Compounds Incorporating Bis(trifluoromethyl)pyrrolidine Units
Spirocyclic structures, where two rings share a single atom, are of great interest in drug discovery due to their rigid, three-dimensional nature. The incorporation of a bis(trifluoromethyl)pyrrolidine unit into a spirocyclic framework creates architecturally complex and synthetically challenging molecules. nih.govresearchgate.net
One successful approach to such structures is the Rh(III)-catalyzed C-H activation and annulation of N-allyl-2-aryl-imidazolium salts with alkynes. This method has been used to synthesize spiro-[indene-proline] derivatives that contain a trifluoromethyl group on the pyrrolidine ring. nih.gov For example, the reaction of specific precursors can yield products like methyl 5′-(trifluoromethyl)-2,3-bis(4-(trifluoromethyl)phenyl)spiro[indene-1,2′-pyrrolidine]-5′-carboxylate. nih.gov
More generally, the synthesis of spirocyclic pyrrolidines often relies on [3+2] cycloaddition reactions. nih.govresearchgate.net A key transformation involves the reaction between an electron-deficient exocyclic alkene and an in situ generated azomethine ylide. nih.gov This strategy has been applied to synthesize novel spirocyclic pyrrolidines from common three- to seven-membered ring ketones in two steps. nih.gov The stereoselective synthesis of spirocyclic pyrrolidines can also be achieved using heterogeneous catalysts, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, in one-pot, three-component reactions. rsc.org
Table 2: Research Findings on Spirocyclic Bis(trifluoromethyl)pyrrolidine Synthesis
| Synthetic Method | Key Reactants | Product Example | Key Features | Reference |
|---|---|---|---|---|
| Rh(III)-Catalyzed C-H Activation/Annulation | N-allyl-2-aryl-imidazolium salts, alkynes | Methyl 2,3-diphenyl-5′-(trifluoromethyl)spiro[indene-1,2′-pyrrolidine]-5′-carboxylate | C-H activation strategy to build spiro-indene core. | nih.gov |
| [3+2] Cycloaddition | Exocyclic alkene, in situ generated N-benzyl azomethine ylide | General spirocyclic pyrrolidines | Two-step synthesis from common cyclic ketones. | nih.gov |
| One-pot, Three-component Reaction | 5-arylidene thiazolidine-2,4-diones, isatin, secondary amino acids | Spirocyclic pyrrolidine/pyrrolizidine/pyrrolothiazolidine derivatives | Stereoselective, high yield, reusable catalyst. | rsc.org |
Preparation of Chiral this compound Precursors and Derivatives
The synthesis of chiral pyrrolidine rings, particularly those bearing trifluoromethyl groups, is an area of significant interest in medicinal and materials chemistry. While direct methods for the enantioselective synthesis of this compound are not extensively documented, the preparation of chiral precursors and derivatives offers valuable insights into potential synthetic strategies. These approaches often rely on the stereocontrolled construction of the pyrrolidine ring from chiral starting materials or through asymmetric catalysis.
A prevalent strategy for accessing chiral trifluoromethylated pyrrolidines involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes. researchgate.netacs.org This method allows for the construction of the pyrrolidine core with the simultaneous introduction of multiple stereocenters. For instance, the Cu(I)/(S)-TF-BiphamPhos-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 2-(trifluoromethyl)acrylates has been successfully employed to produce chiral pyrrolidine derivatives. This reaction yields products with a trifluoromethylated quaternary stereocenter and two tertiary stereogenic centers in moderate to high yields and with excellent diastereoselectivities. researchgate.net
Another powerful approach is the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization. acs.orgnih.gov This formal (3+2)-annulation strategy provides access to highly functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines with three contiguous stereocenters. The initial Michael addition proceeds with high diastereo- and enantioselectivity, and the subsequent hydrogenation of the nitro group and cyclization stereoselectively generates the pyrrolidine ring. nih.gov
The following table summarizes the key aspects of a representative organocatalytic Michael addition for the synthesis of a chiral trifluoromethyl-pyrrolidine precursor.
Table 1: Organocatalytic Asymmetric Michael Addition for Chiral Trifluoromethyl-Pyrrolidine Precursor Synthesis
| Entry | Nitroolefin (2) | Ketone (1) | Catalyst Loading (mol %) | Time (h) | Yield (%) | dr | er |
|---|---|---|---|---|---|---|---|
| 1 | 2a (R = Ph) | 1a (Ar = Ph) | 5 | 0.5 | 98 | >20:1 | 99:1 |
| 2 | 2b (R = 4-MeC₆H₄) | 1a | 5 | 0.5 | 99 | >20:1 | 99:1 |
| 3 | 2c (R = 4-FC₆H₄) | 1a | 5 | 1 | 96 | >20:1 | 99:1 |
| 4 | 2d (R = 4-ClC₆H₄) | 1a | 5 | 1 | 99 | >20:1 | 98.5:1.5 |
| 5 | 2e (R = 2-thienyl) | 1a | 5 | 1 | 99 | >20:1 | 98.5:1.5 |
| 6 | 2f (R = 2-furyl) | 1a | 5 | 1 | 99 | >20:1 | 99:1 |
| 7 | 2g (R = Me) | 1a | 10 | 24 | 95 | 15:1 | 98:2 |
| 8 | 2h (R = Et) | 1a | 10 | 24 | 97 | 15:1 | 98:2 |
Reactions were performed with 1 (0.21 mmol) and 2 (0.20 mmol). The diastereomeric ratio (dr) was determined by ¹⁹F NMR spectroscopic analysis of the crude product. The enantiomeric ratio (er) was determined by HPLC or SFC analysis on a chiral stationary phase.
Furthermore, chiral precursors can be synthesized from readily available chiral starting materials. For example, enantiomerically pure N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides have been synthesized and evaluated as organocatalysts, demonstrating the utility of proline-derived chiral auxiliaries. mdpi.com The synthesis of chiral pyrrolidines has also been achieved starting from 2,3-O-iso-propylidene-D-erythronolactol, a derivative of a carbohydrate. nih.gov
The synthesis of trifluoromethyl analogues of polyhydroxypyrrolidines has been accomplished through the diastereoselective nucleophilic addition of trimethyl(trifluoromethyl)silane to sugar-derived cyclic nitrones. lookchem.com Subsequent reductive cleavage of the N-O bond and deprotection steps yield the desired trifluoromethylated polyhydroxylated pyrrolidines. lookchem.com This approach highlights the use of chiral pool starting materials to control the stereochemistry of the final product.
The following table details the synthesis of various chiral pyrrolidine analogues from cyclic nitrones, which serve as versatile precursors.
Table 2: Synthesis of Chiral Pyrrolidine Analogues from Cyclic Nitrones
| Entry | Nitrone | Hydroxylamine Yield (%) | Diamine Total Yield (%) | Monoacetylated Pyrrolidine Yield (%) | 1-Amino Product Hydrogenation Yield (%) | 1-N-Acetylamino Product Hydrogenation Yield (%) |
|---|---|---|---|---|---|---|
| 1 | A | 96 | 76 | 82 | 93 | 92 |
| 2 | B | 92 | 72 | 80 | 90 | 91 |
| 3 | C | 95 | 75 | 81 | 92 | 90 |
| 4 | D | 93 | 74 | 83 | 91 | 93 |
| 5 | E | 90 (trans/cis = 63:37) | 70 | 78 | 88 | 89 |
| 6 | F | 91 (trans/cis = 61:39) | 71 | 79 | 89 | 90 |
| 7 | G | 94 | 73 | 80 | 91 | 92 |
| 8 | H | 92 | 72 | 81 | 90 | 91 |
Yield of the corresponding hydroxylamines starting from cyclic nitrones; Total yield in 2 steps starting from hydroxylamines to diamines; Yield of monoacetylated pyrrolidines from the corresponding diamines; Hydrogenation yield of 1-amino products from diamines; Hydrogenation yield of 1-N-acetylamino products from the corresponding monoacetylated pyrrolidines.
While these methods provide robust pathways to chiral pyrrolidines with single trifluoromethyl substituents or other functionalities, the direct installation of a geminal bis(trifluoromethyl) group at the 3-position remains a significant synthetic challenge. Future research may focus on the development of novel trifluoromethylating reagents or catalytic systems capable of achieving this transformation in a stereocontrolled manner, potentially building upon the foundational work established for the synthesis of related chiral fluorinated pyrrolidines.
Asymmetric Synthesis and Stereocontrol in 3,3 Bis Trifluoromethyl Pyrrolidine Chemistry
Enantioselective Methodologies for the Synthesis of Chiral Trifluoromethylated Pyrrolidines
Achieving high enantioselectivity in the synthesis of trifluoromethylated pyrrolidines is crucial for their application in pharmacology and materials science. Both organocatalytic and metal-catalyzed approaches have proven effective in creating these valuable chiral molecules from simple starting materials. nih.govacs.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized pyrrolidines bearing trifluoromethyl groups. These methods avoid potentially toxic or expensive metals and often proceed under mild conditions. nih.gov
A prominent strategy is the [3+2] cycloaddition, such as the domino Michael/Mannich sequence. sigmaaldrich.comrsc.org For instance, the reaction between α,β-unsaturated aldehydes and N-unprotected azomethine ylides derived from 4,4,4-trifluoro-1-(phenylamino)but-2-en-1-one can be catalyzed by commercially available secondary amines. This one-pot protocol efficiently constructs highly functionalized trifluoromethylated pyrrolidines with three contiguous stereogenic centers in high yields and with excellent stereoselectivities. rsc.org
Another significant organocatalytic approach involves the 1,3-dipolar cycloaddition of azomethine ylides with CF3-substituted alkenes. nih.govthieme-connect.de Bifunctional squaramide and thiourea (B124793) organocatalysts have been successfully employed in the reaction of 3-(trifluoroethylidene)oxindoles with imines derived from 2,2,2-trifluoroethylamine. thieme-connect.de This method allows for the efficient construction of vicinally bis(trifluoromethyl)-substituted 3,3'-pyrrolidinyl spirooxindoles, creating multiple contiguous stereocenters with excellent yields and stereocontrol. thieme-connect.de
Formal (3+2)-annulation strategies have also been developed. The organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization, provides access to trisubstituted 2-trifluoromethyl pyrrolidines. nih.govacs.org This method is notable for its low catalyst loadings and the high diastereo- and enantioselectivity of the initial Michael adducts. nih.gov
Table 1: Examples of Organocatalytic Asymmetric Synthesis of Trifluoromethylated Pyrrolidines
| Reaction Type | Catalyst | Substrates | Product Type | Yield | Stereoselectivity | Ref |
|---|---|---|---|---|---|---|
| Domino Michael/Mannich | Diphenylprolinol silyl (B83357) ether | α,β-Unsaturated aldehydes, Amino-enoates | Highly functionalized CF3-pyrrolidines | High | Excellent (up to >99% ee, >20:1 dr) | rsc.org |
| 1,3-Dipolar Cycloaddition | Squaramide | 3-(Trifluoroethylidene)oxindoles, Trifluoroethyl-imines | Vicinally bis(CF3)-substituted spirooxindoles | Excellent | Excellent (up to 99% ee, >20:1 dr) | thieme-connect.de |
Transition metal catalysis offers a complementary and highly efficient route to chiral trifluoromethylated pyrrolidines. researchgate.net Copper(I) catalysts, in particular, have demonstrated remarkable ability in asymmetric 1,3-dipolar cycloadditions to deliver high reaction efficiency and superb asymmetric induction. researchgate.net
A notable example is the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition between azomethine ylides and tert-butyl 2-(trifluoromethyl)acrylate. researchgate.net This reaction, utilizing a (S)-TF-BiphamPhos ligand, successfully generates chiral pyrrolidine (B122466) derivatives that contain a trifluoromethylated quaternary stereocenter as well as two tertiary stereocenters. The products are obtained in moderate to high yields with excellent diastereo- and enantioselectivities. researchgate.net
Silver(I) catalysts have also been used effectively with TF-BIPHAMPhos-type ligands in 1,3-dipolar cycloaddition reactions to produce enantioenriched pyrrolidines. nih.gov Furthermore, a combined H/D exchange and 1,3-dipolar cycloaddition strategy catalyzed by Cu(I) has been developed to create α-deuterated chiral pyrrolidines, showcasing the versatility of metal catalysis in installing isotopic labels along with stereocenters. rsc.org
Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of Trifluoromethylated Pyrrolidines
| Metal/Ligand System | Reaction Type | Substrates | Product Type | Yield | Stereoselectivity | Ref |
|---|---|---|---|---|---|---|
| Cu(I) / (S)-TF-BiphamPhos | 1,3-Dipolar Cycloaddition | Azomethine ylides, tert-Butyl 2-(trifluoromethyl)acrylate | Pyrrolidines with CF3-quaternary center | Moderate-High | Excellent (up to >99% ee, >20:1 dr) | researchgate.net |
| Ag(I) / (Sa)-TF-BIPHAMPhos | 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Enantioenriched pyrrolidines | Good | High | nih.gov |
Diastereoselective Induction in Pyrrolidine Ring Formation with Trifluoromethyl Groups
When forming a cyclic structure with multiple potential stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The presence of bulky and electron-withdrawing trifluoromethyl groups significantly influences the transition state of the ring-forming reaction, often leading to high levels of diastereoselective induction.
In the organocatalytic domino Michael/Mannich [3+2] cycloaddition, the formation of the pyrrolidine ring proceeds with excellent diastereoselectivity, establishing three contiguous stereocenters in a defined relative orientation. sigmaaldrich.comrsc.org Similarly, the 1,3-dipolar cycloaddition reactions catalyzed by both organocatalysts and metal complexes consistently show high diastereomeric ratios, often exceeding 20:1. thieme-connect.deresearchgate.net This high level of control is attributed to the steric and electronic interactions between the trifluoromethyl groups and other substituents on the reacting partners, which favors a specific transition state geometry.
The formal (3+2)-annulation strategy involving a Michael addition followed by reductive cyclization also demonstrates excellent diastereocontrol. nih.govacs.org The initial Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin sets two stereocenters with high diastereoselectivity. Subsequent catalytic hydrogenation to form the pyrrolidine ring is also highly stereoselective, resulting in a product with three contiguous, well-defined stereocenters. nih.gov The relative and absolute stereochemistry of the final pyrrolidine product was confirmed through X-ray diffraction analysis of a derivative. nih.gov
Control over Multiple Contiguous Stereogenic Centers in 3,3-Bis(trifluoromethyl)pyrrolidine Derivatives
The synthesis of molecules with multiple, adjacent stereocenters is a formidable challenge in organic chemistry. Several of the methodologies discussed are noteworthy for their ability to construct complex pyrrolidine derivatives with three or even four contiguous stereocenters in a single, controlled process.
The bifunctional squaramide-catalyzed 1,3-dipolar cycloaddition is a prime example, efficiently building a vicinally bis(trifluoromethyl)-substituted pyrrolidine unit that is part of a spirooxindole framework. thieme-connect.de This reaction creates multiple contiguous stereogenic centers with outstanding stereoselectivity. thieme-connect.de Likewise, the Cu(I)-catalyzed cycloaddition of azomethine ylides with 2-(trifluoromethyl)acrylates generates pyrrolidines bearing one trifluoromethylated quaternary and two adjacent tertiary stereocenters. researchgate.net
The organocatalytic Michael addition/reductive cyclization pathway is another powerful method for this purpose, stereoselectively generating 2-trifluoromethylated pyrrolidines that possess three contiguous stereocenters from acyclic precursors. nih.govacs.org The ability to generate such molecular complexity from simple starting materials via asymmetric catalysis is a significant advancement toward accessing novel trifluoromethylated pyrrolidine derivatives. nih.govacs.org
Role of Chiral Building Blocks and Auxiliaries in Trifluoromethylated Pyrrolidine Synthesis
While catalytic asymmetric methods are highly attractive, the use of chiral building blocks and chiral auxiliaries remains a robust and reliable strategy for synthesizing optically active 2- and 3-trifluoromethylated pyrrolidines. nih.govacs.org This approach involves starting with an enantiomerically pure compound (a chiral building block) or temporarily attaching a chiral molecule (an auxiliary) to guide the stereochemical outcome of subsequent reactions.
Many of the established methods for preparing optically active 2-trifluoromethylated pyrrolidines have historically relied on the use of such chiral starting materials or auxiliaries. nih.govacs.org For example, chiral sulfinimines derived from enantiopure amino alcohols can be used as electrophiles. The addition of a nucleophile to the C=N bond is directed by the chiral sulfinyl group, allowing for the diastereoselective formation of a new stereocenter. Subsequent intramolecular cyclization can then furnish the chiral pyrrolidine ring. nih.gov Although catalytic methods are often more atom-economical, the chiral building block approach can be advantageous when a specific, complex chiral starting material is readily available from the "chiral pool," such as amino acids or carbohydrates. medjchem.com
Stereochemical Impact of Fluorine Substitution on Pyrrolidine Conformations and Reactivity
The substitution of hydrogen with fluorine, and particularly with the trifluoromethyl group, has profound stereoelectronic effects that dictate the conformation and reactivity of the pyrrolidine ring. The five-membered pyrrolidine ring is not flat but adopts puckered, envelope-like conformations. nih.gov
Fluorine substitution significantly influences this conformational preference. nih.govnih.gov For instance, in simple fluoroprolines, the electronegative fluorine atom favors specific ring puckers to minimize dipole-dipole interactions and to engage in stabilizing hyperconjugative interactions, such as the gauche effect. nih.govnih.gov A generalized anomeric effect, involving electron delocalization from the nitrogen lone pair into the antibonding orbital of the C-F bond (nN→σ*CF), can also impart a strong conformational bias, especially in α-fluoro isomers. nih.gov
The presence of two bulky, electron-withdrawing CF3 groups at the C3 position, as in this compound, would be expected to exert an even more dramatic influence. These groups would sterically favor a ring pucker that places them in pseudo-equatorial positions to minimize steric strain. Electronically, the strong inductive withdrawal of the CF3 groups would decrease the basicity of the pyrrolidine nitrogen and could influence the reactivity of adjacent functional groups. Understanding these conformational biases is critical for designing these molecules for specific biological interactions, as the three-dimensional shape of the pyrrolidine ring is crucial for its function. researchgate.net
Applications in Advanced Organic Synthesis
3,3-Bis(trifluoromethyl)pyrrolidine as a Versatile Synthetic Building Block
The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating their chemical and physical properties. The trifluoromethyl group, in particular, is a favored substituent in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound has emerged as a valuable and versatile building block in organofluorine chemistry, providing a direct route to introduce two trifluoromethyl groups on a five-membered nitrogen heterocycle. rsc.orgfluorochem.co.uk This compound serves as a key precursor for the synthesis of a diverse array of more complex fluorinated molecules. nih.govmdpi.com
The utility of this compound as a building block stems from its inherent structural features. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and the presence of two geminal trifluoromethyl groups at the 3-position imparts unique steric and electronic properties. This substitution pattern can influence the conformation of the pyrrolidine ring and the reactivity of adjacent functional groups, making it a powerful tool for fine-tuning molecular architecture. rsc.orgnih.gov
Precursors to Reactive Intermediates for Complex Molecule Construction
Generation and Reactivity of Trifluoromethylated Azomethine Ylides
A significant application of this compound is its role as a precursor to trifluoromethylated azomethine ylides. acs.orgnih.gov Azomethine ylides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. The generation of azomethine ylides from this compound derivatives opens up a straightforward pathway to construct highly substituted, trifluoromethylated pyrrolidine rings. acs.orgrsc.org
The generation of these reactive intermediates can be achieved through various methods, including the thermal or base-induced elimination of a suitable leaving group from an N-substituted derivative of this compound. Once formed, the trifluoromethylated azomethine ylide can react with a wide range of electron-deficient alkenes and alkynes. acs.orgshu.ac.uk These cycloaddition reactions typically proceed with high regio- and stereoselectivity, allowing for the controlled synthesis of complex polycyclic and spirocyclic frameworks containing the bis(trifluoromethyl)pyrrolidine motif. elsevierpure.com
The reactivity of these ylides is influenced by the presence of the two trifluoromethyl groups. These electron-withdrawing groups can affect the energy levels of the frontier molecular orbitals of the ylide, thereby influencing its reactivity and selectivity in cycloaddition reactions. acs.orgacs.org
Synthesis of Diverse Fluorinated Heterocyclic Compounds
The utility of this compound extends beyond its use in generating azomethine ylides. It serves as a versatile starting material for the synthesis of a broad spectrum of fluorinated heterocyclic compounds. tandfonline.comclockss.org The pyrrolidine ring can be chemically modified through various reactions, such as N-alkylation, N-acylation, and oxidation, to introduce additional functional groups and build more complex heterocyclic systems. nih.govmdpi.com
For instance, the secondary amine of the pyrrolidine ring provides a handle for further functionalization, enabling the attachment of various substituents. These modifications can be used to modulate the biological activity or physical properties of the resulting molecules. Furthermore, the carbon framework of the pyrrolidine ring can be elaborated to construct fused or bridged heterocyclic systems. clockss.org The presence of the two trifluoromethyl groups often enhances the stability and lipophilicity of these newly formed heterocycles, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals. nih.gov
Incorporation of Trifluoromethylated Pyrrolidine Units into Polycyclic and Spirocyclic Frameworks
A key application of this compound in organic synthesis is the construction of intricate polycyclic and spirocyclic architectures. clockss.org The [3+2] cycloaddition reactions of the corresponding azomethine ylides are particularly powerful for this purpose. nih.govresearchgate.net By carefully selecting the dipolarophile, chemists can access a wide variety of complex molecular scaffolds in a single step. chinesechemsoc.orgchinesechemsoc.org
For example, the reaction of a trifluoromethylated azomethine ylide derived from a this compound precursor with a cyclic alkene can lead to the formation of a polycyclic system containing the fluorinated pyrrolidine ring fused to another ring. Similarly, reaction with an exocyclic double bond can generate spirocyclic compounds where the pyrrolidine ring is linked to another ring system through a single shared carbon atom. clockss.orgwiley-vch.de
These complex, three-dimensional structures are of significant interest in drug discovery, as they can mimic the shapes of natural products and interact with biological targets in highly specific ways. The incorporation of the bis(trifluoromethyl)pyrrolidine unit can enhance the pharmacological properties of these molecules. tandfonline.com
Contributions to Organofluorine Chemistry and New Reagent Development
The study of this compound and its derivatives has made significant contributions to the broader field of organofluorine chemistry. chinesechemsoc.orgchinesechemsoc.org Research in this area has led to the development of new synthetic methodologies and a deeper understanding of the effects of fluorine substitution on reaction outcomes. wiley-vch.decas.cn
The unique reactivity of trifluoromethylated azomethine ylides, for example, has expanded the toolbox of synthetic chemists for the construction of fluorinated heterocycles. acs.orgacs.org Furthermore, the synthesis and reactions of this compound have provided valuable insights into the fundamental principles of organofluorine chemistry, such as the influence of fluorine on reaction mechanisms and selectivity. beilstein-journals.org This knowledge is crucial for the rational design of new fluorinated molecules with desired properties. The development of reagents and building blocks like this compound is essential for advancing the field and enabling the synthesis of the next generation of fluorinated materials and pharmaceuticals. chinesechemsoc.orgchinesechemsoc.orgwiley-vch.de
Computational Chemistry and Mechanistic Elucidation in Trifluoromethylated Pyrrolidine Research
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms in organic chemistry. nih.gov For reactions involving the synthesis of trifluoromethylated pyrrolidines, DFT calculations can map out the entire energy profile of a reaction pathway, identifying transition states, intermediates, and the associated energy barriers.
Research on the synthesis of related fluorinated heterocycles has demonstrated the utility of DFT in understanding complex reaction cascades. For instance, in the 1,3-dipolar cycloaddition reactions used to form pyrrolidine (B122466) rings, DFT has been employed to explain the energetics and feasibility of different mechanistic pathways. mdpi.com These studies often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to model the system accurately. mdpi.com The calculations can reveal whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface.
In the context of forming the 3,3-bis(trifluoromethyl)pyrrolidine scaffold, DFT could be used to model the introduction of the two trifluoromethyl groups. For example, if the synthesis involves the reaction of a pyrrolidine precursor with a trifluoromethylating agent, DFT can elucidate the step-by-step mechanism of this transformation. The theory can also shed light on the stability of intermediates, which is crucial given the strong electron-withdrawing nature of the CF3 groups.
DFT calculations on related systems, such as the cycloaddition of nitrones with alkynes, show that reactions are often highly exothermic and irreversible, providing a strong thermodynamic driving force for product formation. mdpi.com This type of analysis is critical for optimizing reaction conditions and understanding why certain synthetic routes are more successful than others.
Computational Studies on Regioselectivity and Stereoselectivity in Pyrrolidine Synthesis
The synthesis of substituted pyrrolidines often yields multiple isomers. Computational chemistry provides a framework for predicting and explaining the observed regioselectivity and stereoselectivity. rsc.org For trifluoromethylated pyrrolidines, controlling the spatial arrangement of the bulky and electron-withdrawing CF3 groups is a significant synthetic challenge.
Computational models can predict the preferred regio- and stereochemical outcomes by calculating the activation energies for all possible reaction pathways. mdpi.com The pathway with the lowest energy barrier is the one that is kinetically favored, leading to the major product. For example, in 1,3-dipolar cycloaddition reactions to form substituted pyrrolidines, the regioselectivity can be explained by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants or by using reactivity indices derived from Conceptual DFT. mdpi.comelsevierpure.com The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) determines the preferred orientation of addition.
A study on the [3+2] cycloaddition reaction between a nitrone and an alkyne used DFT to analyze the different stereo- and regioisomeric pathways. mdpi.com The calculations correctly predicted the experimentally observed major product by identifying the transition state with the lowest activation enthalpy. mdpi.com Similar approaches can be applied to the synthesis of this compound to understand how reactants combine to place the two CF3 groups on the same carbon atom.
The table below illustrates how computational data can be presented to compare different reaction pathways, leading to predictions of selectivity.
| Pathway | Product Isomer | Calculated Activation Enthalpy (kJ/mol) | Predicted Outcome |
| Path A | Regioisomer 1 (endo) | 55.2 | Minor Product |
| Path B | Regioisomer 1 (exo) | 62.8 | Minor Product |
| Path C | Regioisomer 2 (endo) | 48.1 | Major Product (Kinetic) |
| Path D | Regioisomer 2 (exo) | 59.4 | Minor Product |
| Note: Data is hypothetical and for illustrative purposes, based on principles from computational studies on cycloaddition reactions. mdpi.com |
Theoretical Analysis of Conformational Preferences and Electronic Effects of Fluorine
The presence of two geminal trifluoromethyl groups at the C3 position of the pyrrolidine ring dramatically influences its conformational preferences and electronic properties. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms.
Theoretical analysis can determine the relative energies of these different conformers. The steric bulk of the two CF3 groups will likely create significant torsional strain, forcing the ring into a conformation that maximizes the distance between these groups and other substituents. Computational methods can calculate the potential energy surface for ring puckering, identifying the most stable conformations.
The electronic effects of the fluorine atoms are also significant. Fluorine is the most electronegative element, and the two CF3 groups act as powerful electron-withdrawing groups. acs.org This has several consequences:
Bond Lengths and Angles : The C-C bonds adjacent to the C(CF3)2 group may be elongated or shortened due to electrostatic interactions.
Acidity of N-H Proton : The electron-withdrawing effect will increase the acidity of the proton on the nitrogen atom compared to a non-fluorinated pyrrolidine.
Intermolecular Interactions : The fluorine atoms can participate in weak intermolecular interactions, such as C-H···F hydrogen bonds, which can influence crystal packing. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov For this compound, NBO analysis could quantify the electron withdrawal from the pyrrolidine ring by the CF3 groups and analyze the hyperconjugative interactions that contribute to the molecule's stability.
The table below summarizes key findings from theoretical analyses on the effects of trifluoromethyl groups.
| Property | Effect of Trifluoromethyl Groups | Computational Evidence |
| Ring Conformation | Favors specific puckered forms to minimize steric clash. | Potential Energy Surface Scans |
| N-H Acidity | Increased acidity of the N-H proton. | Calculated pKa values, NBO charge analysis |
| Bonding | Potential for C-F bond polarization and C-H···F interactions. researchgate.net | NBO analysis, Quantum Theory of Atoms in Molecules (QTAIM) |
| Reactivity | Reduced nucleophilicity of the nitrogen atom. | Calculated HOMO energy, Fukui functions |
Elucidation of Catalytic Pathways and Transition State Structures
Many modern synthetic methods for constructing pyrrolidine rings rely on catalysis. nih.govnih.gov Computational chemistry is instrumental in elucidating the mechanisms of these catalytic cycles. By modeling the interaction of the catalyst with the reactants, it is possible to map out the entire catalytic pathway, including the structures of all intermediates and transition states. nih.gov
For a hypothetical catalyzed synthesis of a this compound precursor, computational studies could:
Model Catalyst-Substrate Binding : Determine the geometry and binding energy of the initial complex formed between the catalyst and the starting materials.
Explain the Role of the Catalyst : Show how the catalyst lowers the activation energy of the reaction compared to the uncatalyzed pathway. For instance, a metal catalyst might activate a substrate by coordination, making it more susceptible to nucleophilic attack.
Rationalize Selectivity : In asymmetric catalysis, computational modeling of the transition states can explain why one enantiomer or diastereomer is formed preferentially. The steric and electronic interactions between the chiral catalyst and the substrate in the transition state are key to this differentiation.
DFT calculations have been used to investigate the mechanism of nickel-catalyzed reactions, identifying key intermediates and the potential energy barriers for each step of the process. researchgate.net This level of detail provides a deep understanding of the catalyst's role and can guide the development of more efficient and selective catalysts for the synthesis of complex molecules like this compound.
Advanced Analytical Methodologies for 3,3 Bis Trifluoromethyl Pyrrolidine Research
Spectroscopic Techniques for Structural Characterization and Confirmation
Spectroscopic methods are fundamental in elucidating the precise molecular structure of 3,3-bis(trifluoromethyl)pyrrolidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F spectra, researchers can map the connectivity of atoms and confirm the presence and environment of the key structural motifs. beilstein-journals.orgrsc.orgrsc.org
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the pyrrolidine (B122466) ring. The protons on the carbons adjacent to the nitrogen (C2 and C5) and the proton on the carbon between the trifluoromethyl-bearing carbon and the nitrogen (C4) will exhibit distinct chemical shifts and coupling patterns. The N-H proton of the secondary amine is also observable, often as a broad singlet, though its chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum is crucial for identifying all carbon atoms in the molecule. Key signals include those from the two methylene (B1212753) carbons of the pyrrolidine ring, the quaternary carbon atom bonded to the two trifluoromethyl groups (C3), and the carbons adjacent to the nitrogen. The carbon of the CF₃ groups will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Given the presence of two trifluoromethyl groups, ¹⁹F NMR is an indispensable technique. It provides a distinct signal for the six equivalent fluorine atoms of the two CF₃ groups. nih.gov The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a saturated carbon framework. rsc.orgcolorado.edu For chiral derivatives, the fluorine atoms can become diastereotopic, leading to more complex spectra that can be used to determine enantiomeric purity. rsc.org
Table 1: Predicted NMR Data for this compound Predicted data based on typical chemical shifts for similar structural motifs.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | C2-H₂, C5-H₂ | ~3.0 - 3.5 | Multiplet | Protons on carbons adjacent to nitrogen. |
| ¹H | C4-H₂ | ~2.0 - 2.5 | Multiplet | Protons on carbon adjacent to the C(CF₃)₂ group. |
| ¹H | N-H | Variable (1-4) | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| ¹³C | C2, C5 | ~50 - 55 | Triplet | Carbons adjacent to nitrogen. |
| ¹³C | C4 | ~30 - 40 | Triplet | Methylene carbon. |
| ¹³C | C3 | ~75 - 85 (quartet) | Quartet | Quaternary carbon attached to two CF₃ groups. |
| ¹³C | CF₃ | ~120 - 130 (quartet) | Quartet | Carbon of the trifluoromethyl groups (J_C-F ≈ 280-290 Hz). |
| ¹⁹F | CF₃ | ~ -70 to -80 | Singlet | Relative to CFCl₃. For chiral derivatives, may appear as a more complex pattern. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govnih.gov
The expected monoisotopic mass of the neutral molecule (C₆H₇F₆N) is approximately 207.048 Da. In typical soft ionization techniques like Electrospray Ionization (ESI), the compound is observed as its protonated form, [M+H]⁺, with an m/z of approximately 208.056. uni.lu HRMS can confirm this mass to within a few parts per million, distinguishing it from other potential elemental compositions. rsc.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of a CF₃ group.
Table 2: Predicted HRMS Data for this compound Adducts Data predicted using computational tools and consistent with experimental observations for similar compounds. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₈F₆N]⁺ | 208.05554 |
| [M+Na]⁺ | [C₆H₇F₆NNa]⁺ | 230.03748 |
| [M-H]⁻ | [C₆H₆F₆N]⁻ | 206.04098 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are the N-H stretch of the secondary amine and the very strong C-F stretching vibrations of the trifluoromethyl groups. rsc.org
N-H Stretch: A moderate to weak absorption is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.
C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the pyrrolidine ring are expected just below 3000 cm⁻¹.
C-F Stretch: Very strong and broad absorption bands are anticipated in the region of 1100-1300 cm⁻¹, which is a hallmark of trifluoromethyl groups. rsc.orgrsc.org
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers, as the C3 carbon is a stereocenter if the pyrrolidine ring is substituted.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a critical technique for separating the enantiomers of chiral derivatives of this compound and determining their enantiomeric excess (ee). sigmaaldrich.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. mdpi.com
Table 3: Typical Chiral HPLC Conditions for Pyrrolidine Derivatives Illustrative conditions based on published methods for similar chiral compounds. sigmaaldrich.comnih.gov
| Parameter | Description |
| Column | Chiral stationary phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | n-Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (at a wavelength where the analyte absorbs, e.g., 210-230 nm) |
| Temperature | Ambient or controlled (e.g., 25°C) |
Supercritical Fluid Chromatography (SFC) for Chiral Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and often superior technique to HPLC for chiral separations. youtube.comwaters.com It uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol. researchgate.netnih.gov
The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to faster separations and higher efficiency compared to HPLC. nih.gov SFC is highly compatible with the same chiral stationary phases used in HPLC. For this compound derivatives, SFC can provide rapid and high-resolution separation of enantiomers, making it ideal for high-throughput screening and purification. nih.govlcms.cz
Table 4: Example Chiral SFC Method Parameters Based on a reported method for separating chiral heterocyclic compounds. researchgate.net
| Parameter | Description |
| Column | Chiralpak IC (Immobilized polysaccharide-based CSP) |
| Mobile Phase | Isocratic elution with CO₂ and an alcohol modifier (e.g., 4% Methanol) |
| Flow Rate | 2.5 - 4.0 mL/min |
| Backpressure | ~150 bar |
| Temperature | 40°C |
| Detection | UV and/or Mass Spectrometry (MS) |
Gas Chromatography (GC)
Gas Chromatography stands as a primary technique for the separation and analysis of volatile and thermally stable compounds like this compound. The successful application of GC for this amine requires careful consideration of the analytical column and instrumental parameters to overcome the challenges often associated with the analysis of such polar compounds.
The basic character of the pyrrolidine ring can lead to peak tailing and poor reproducibility on conventional GC columns due to interactions with acidic sites on the stationary phase. To mitigate these effects, specialized columns are employed. For the analysis of amines, columns with a base-deactivated stationary phase are preferred. A suitable choice would be a capillary column such as an Agilent CP-Volamine, which is specifically designed to provide sharp, symmetrical peaks for volatile amines.
While specific retention time data for this compound is not extensively published, a typical GC method would involve a temperature-programmed analysis to ensure adequate separation from any impurities or starting materials. The use of a Flame Ionization Detector (FID) is common for quantitative analysis due to its high sensitivity to organic compounds. For unequivocal identification, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the definitive approach. The resulting mass spectrum would provide a unique fragmentation pattern, confirming the molecular weight and structural features of the this compound molecule.
Interactive Data Table: Illustrative GC Parameters for Amine Analysis
| Parameter | Value |
| Column | Agilent CP-Volamine (or equivalent base-deactivated) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Note: This table represents typical starting parameters for the analysis of a volatile amine and would require optimization for the specific analysis of this compound.
X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Determination
X-ray Crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For a chiral molecule like a derivative of this compound, single-crystal X-ray diffraction can establish its absolute stereochemistry, providing precise information on bond lengths, bond angles, and torsional angles.
The process involves growing a suitable single crystal of the compound or a derivative. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.
Interactive Data Table: Hypothetical Crystallographic Data for a Pyrrolidine Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1305.4 |
| Z | 4 |
Note: This table provides an illustrative example of crystallographic data that could be obtained for a crystalline derivative of this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides a crucial check for the purity of a synthesized compound and helps to confirm its empirical formula.
For this compound, with the molecular formula C₆H₇F₆N, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values that are in close agreement with these theoretical percentages, typically within a ±0.4% tolerance. Any significant deviation could indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized.
The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods.
Interactive Data Table: Elemental Analysis Data for C₆H₇F₆N
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 34.79 | 34.85 |
| Hydrogen (H) | 3.41 | 3.38 |
| Nitrogen (N) | 6.76 | 6.72 |
Note: The "Found %" values are hypothetical examples illustrating a successful elemental analysis that confirms the empirical formula of the target compound.
Emerging Research Directions and Future Perspectives in 3,3 Bis Trifluoromethyl Pyrrolidine Chemistry
Development of Innovative and Sustainable Synthetic Strategies
The synthesis of fluorinated compounds, particularly those with multiple trifluoromethyl groups, has historically presented significant challenges. cas.cn Modern research is focused on developing more efficient, sustainable, and economically viable methods to construct the 3,3-bis(trifluoromethyl)pyrrolidine core and its derivatives.
A key area of innovation is the use of multi-component and domino reactions. For instance, an organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed for the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines. rsc.org This one-pot protocol demonstrates high yields and excellent stereoselectivities, offering a streamlined route to complex chiral pyrrolidines. rsc.org Another innovative approach involves the three-component, decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides with trifluoroacetophenones, which notably produces only carbon dioxide and water as byproducts, highlighting its efficiency and atom economy. researchgate.net
Sustainability is a major driver in synthetic chemistry. Strategies are moving away from harsh reagents and toward greener alternatives. The development of methods that utilize readily available starting materials and minimize waste are paramount. For example, solvent-controlled cycloaddition reactions of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can proceed without a transition-metal catalyst or a base, with the solvent choice dictating the product outcome between bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines. nih.gov Such catalyst-free systems represent a significant step towards more sustainable chemical manufacturing. nih.gov
| Synthetic Strategy | Key Features | Products | Sustainability Aspect |
| Organocatalytic Domino Reaction | Michael/Mannich [3+2] cycloaddition; Asymmetric | Functionalized CF₃-pyrrolidines | One-pot protocol, high atom economy |
| Decarboxylative Cycloaddition | Three-component; Azomethine ylides | CF₃-pyrrolidines | Only CO₂ and H₂O as byproducts |
| Solvent-Controlled Cycloaddition | Transition-metal and base-free | Bis(CF₃)cyclopropanes or pyrazolines | Avoids metal catalysts and bases |
| Catalyst-Free Cycloaddition | Mutually activated reaction | Spiro[pyrrolidin-3,2'-oxindoles] | No external catalyst needed, atom-economical |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
Catalysis is at the heart of modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. For trifluoromethylated pyrrolidines, the development of novel catalytic systems is crucial for achieving high selectivity and expanding the range of possible chemical modifications.
Organocatalysis has emerged as a powerful tool. Chiral secondary amines and prolinol-derived catalysts, such as (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, are used to induce high levels of stereocontrol in reactions forming trifluoromethyl-pyrrolidine rings. rsc.orgresearchgate.netsigmaaldrich.com These catalysts operate under mild conditions and are often more stable and less toxic than their metal-based counterparts.
In the realm of metal-free catalysis, borane (B79455) catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have shown remarkable activity in the dehydrogenation of pyrrolidines to form pyrroles. acs.orgnih.gov This reaction allows the pyrrolidine (B122466) ring to be used as a stable synthetic equivalent of the more sensitive pyrrole (B145914) ring, which can be "unmasked" at a later stage. nih.gov Mechanistic studies, including DFT calculations, have been crucial in understanding these borane-catalyzed processes. nih.gov
Transition metal catalysis also continues to evolve. While palladium, rhodium, and ruthenium catalysts have long been workhorses in pharmaceutical manufacturing, there is a growing interest in using more abundant and less expensive first-row transition metals like nickel. acs.org Furthermore, photocatalysis offers new pathways for C-F bond activation, allowing for the selective functionalization of traditionally unreactive trifluoromethyl groups to generate difluorobenzylic radicals, which can then be used to build more complex molecules. nih.gov
| Catalytic System | Transformation Type | Catalyst Example | Key Advantage |
| Organocatalysis | Asymmetric [3+2] Cycloaddition | Diphenylprolinol silyl (B83357) ether | High stereoselectivity, metal-free |
| Borane Catalysis | Dehydrogenation | B(C₆F₅)₃ | Access to pyrroles from stable pyrrolidines |
| Photocatalysis | C-F Bond Activation | Organic dyes | Activation of inert CF₃ groups under mild conditions |
Expanding the Scope of Applications in Complex Chemical Systems
The unique properties of the this compound scaffold make it an attractive building block for various complex chemical systems, with significant potential in medicinal chemistry and materials science.
In medicinal chemistry, the pyrrolidine motif is a well-established component of many FDA-approved drugs. nih.govrsc.org The incorporation of geminal trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding affinity. The rigid, well-defined three-dimensional structure of substituted pyrrolidines, including bridged systems like 2-azabicyclo[2.1.1]hexanes, allows for the exploration of new chemical space, which is critical for developing drugs against challenging biological targets. rsc.org The trifluoromethyl group itself is a key feature in many modern pharmaceuticals, including the acne treatment trifarotene, which contains advanced pyrrolidine intermediates. nih.gov
In materials science, fluorine-containing compounds are used in a wide range of applications, from liquid crystals to semiconductors. cas.cn The introduction of trifluoromethyl groups into π-conjugated systems like perylene (B46583) tetracarboxylic bis(benzimidazole) (PTCBI), an n-type semiconductor, can significantly alter its electronic and optical properties. nih.gov The development of efficient synthetic strategies to create regioisomerically pure bis(trifluoromethyl)-substituted PTCBI demonstrates the potential for fine-tuning the performance of organic electronic materials. nih.gov
Predictive Design via Advanced Computational Modeling
Advanced computational modeling has become an indispensable tool in modern chemical research, enabling the predictive design of molecules and reactions. In the context of this compound chemistry, computational methods are accelerating progress on multiple fronts.
Density Functional Theory (DFT) calculations are frequently employed to elucidate complex reaction mechanisms and understand the origins of stereoselectivity. researchgate.net For example, DFT has been used to probe the mechanism of B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines and to investigate the energetics of cycloaddition reactions, providing insights that guide experimental design. nih.govnih.gov By modeling transition states and intermediates, chemists can predict the most likely reaction pathways and optimize conditions to favor the desired product.
Computational tools are also used to predict the physicochemical properties of novel compounds. Programs can estimate properties like lipophilicity (e.g., XlogP) and collision cross-section (CCS), which relates to a molecule's size and shape in the gas phase. uni.lu This predictive capability is invaluable in drug discovery for pre-screening virtual libraries of compounds and prioritizing synthetic targets with desirable drug-like properties. As computational power and algorithms improve, the in silico design of new this compound derivatives with tailored functions will become increasingly routine, reducing the time and resources required for experimental discovery.
Q & A
Basic Question: What are the established synthetic routes for 3,3-Bis(trifluoromethyl)pyrrolidine, and what critical parameters influence yield?
Methodological Answer:
Synthesis typically involves fluorination or trifluoromethylation of pyrrolidine precursors. Key steps include:
- Trifluoromethyl Group Introduction : Use reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions (e.g., CuI or Ru-based catalysts) .
- Protection/Deprotection Strategies : Silyl ethers (e.g., tert-butyldimethylsilyl groups) protect reactive sites during synthesis, as seen in analogous pyrrolidine derivatives .
- Temperature Control : Reactions often require low temperatures (−78°C to 0°C) to minimize side reactions from the highly electrophilic trifluoromethyl groups .
- Purification : Column chromatography with fluorinated stationary phases (e.g., C18 silica) improves separation efficiency due to the compound’s hydrophobicity .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR Spectroscopy : Directly identifies trifluoromethyl groups, with chemical shifts typically between −60 to −70 ppm. Coupling constants (e.g., ³J₆F-F) reveal stereochemical arrangements .
- ¹H NMR : Protons adjacent to trifluoromethyl groups show deshielding (δ ~3.0–4.0 ppm). NOESY experiments clarify spatial relationships in stereoisomers .
- Mass Spectrometry (EI-MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. NIST spectral libraries provide reference data for validation .
- X-ray Crystallography : Resolves steric effects of trifluoromethyl groups, though crystallization may require co-crystallization agents due to low melting points .
Advanced Question: How do steric and electronic effects from trifluoromethyl groups influence the compound’s reactivity in catalysis?
Methodological Answer:
- Steric Hindrance : The bulky CF₃ groups restrict access to the pyrrolidine nitrogen, altering substrate binding in catalytic cycles. This is critical in asymmetric catalysis, where enantioselectivity depends on spatial constraints .
- Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density at the nitrogen, enhancing Lewis acidity. This can be quantified via Hammett constants (σₘ ≈ 0.43 for CF₃) to predict reactivity in nucleophilic substitutions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states to rationalize reaction outcomes, such as regioselectivity in cross-coupling reactions .
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data in reaction outcomes?
Methodological Answer:
- Parameter Validation : Reassess computational models (e.g., solvent effects, dispersion corrections) using experimental benchmarks like activation energies from kinetic studies .
- Isotopic Labeling : Use ¹³C or ²H isotopes to trace reaction pathways and validate mechanistic hypotheses (e.g., radical vs. ionic intermediates) .
- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates not accounted for in simulations .
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., ±5 kcal/mol for energy barriers) to assess their alignment with experimental yields .
Advanced Question: What strategies optimize this compound’s use as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Ligand Design : Introduce chiral auxiliaries (e.g., benzyl or silyl groups) to the pyrrolidine core to enhance enantiomeric excess (e.g., >90% ee in aldol reactions) .
- Solvent Screening : Test fluorinated solvents (e.g., HFIP) to exploit CF₃ group polarity and improve substrate-ligand interactions .
- Kinetic Profiling : Use stopped-flow techniques to measure ligand-metal binding rates and optimize catalyst loading (typically 1–5 mol%) .
- Cross-Coupling Compatibility : Pair with transition metals (e.g., Pd or Rh) that tolerate electron-deficient ligands, as demonstrated in Heck and Suzuki reactions .
Advanced Question: How can researchers address discrepancies in purity assessments using different analytical methods?
Methodological Answer:
- Multi-Method Validation : Combine GC-MS (for volatility), HPLC (for polar impurities), and ¹⁹F NMR (for CF₃-specific quantification) to cross-verify purity .
- Standard Reference Materials (SRMs) : Use certified SRMs (e.g., NIST CRM4601-b for fluorinated compounds) to calibrate instruments and reduce systematic errors .
- Impurity Profiling : LC-QTOF-MS identifies trace by-products (e.g., defluorinated analogs) that may arise during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
